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Compound of Interest

N-[(Z2)-Hexadec-9-
Compound Name: )
enoyllhomoserine lactone

Cat. No.: B584307

An In-depth Technical Guide on N-[(Z)-Hexadec-
9-enoyllhomoserine lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(Z)-Hexadec-9-enoyllhomoserine lactone is a long-chain N-acyl homoserine lactone
(AHL) that functions as a quorum sensing (QS) signal molecule.[1][2] This technical guide
provides a comprehensive overview of its chemical structure, physicochemical properties, and
its role in bacterial communication. The document details experimental protocols for its
synthesis, extraction, and biological activity assessment. Furthermore, it elucidates the LuxR-
dependent signaling pathway, a common mechanism through which this molecule exerts its
effects. This guide is intended to be a valuable resource for researchers in microbiology,
chemical biology, and drug development who are investigating quorum sensing and developing
novel antimicrobial strategies.

Chemical Structure and Properties

N-[(Z)-Hexadec-9-enoyllhomoserine lactone, a member of the N-acyl homoserine lactone
class of signaling molecules, is characterized by a homoserine lactone ring attached to a 16-
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carbon acyl chain with a cis double bond at the 9th position.[1][2] This specific structure is

crucial for its recognition by and binding to its cognate LuxR-type receptor proteins.

Chemical Structure:

Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of N-[(Z)-Hexadec-9-

enoyllhomoserine lactone are not readily available in the public domain. The following table

summarizes the available information. For context, computed data for the structurally similar

compound N-(3-ox0-9Z-hexadecenoyl)-homoserine lactone is also provided.

Value for N-[(Z)-Hexadec-9-

Value for N-(3-0x0-9Z-
hexadecenoyl)-

Property . .
enoyllhomoserine lactone homoserine lactone
(Computed)
Molecular Formula C20H35N03[2] C20H33NO4[3]

Molecular Weight 337.5 g/mol [2] 351.5 g/mol [3]
CAS Number 479050-94-7 Not available
Appearance Crystalline solid Not available
Melting Point Data not available Not available
Soluble in DMSO and dimethyl
formamide (~20 mg/mL).
Sparingly soluble in aqueous
Solubility patingy ) g Not available
buffers. Approximately 0.5
mg/mL in a 1:1 solution of
DMSO:PBS (pH 7.2).
logP (Computed) Not available 5.3[3]

Note: The use of ethanol and other primary alcohols as solvents is not recommended as they

have been shown to open the lactone ring.[4][5]

Spectroscopic Data
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Detailed experimental spectroscopic data for N-[(Z)-Hexadec-9-enoyllhomoserine lactone
are not widely published. Researchers synthesizing or isolating this compound would typically
perform the following analyses for structural confirmation:

e 1H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of
hydrogen atoms in the molecule.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the
molecule.

 HRMS (High-Resolution Mass Spectrometry): To determine the precise molecular weight and
elemental composition. The fragmentation pattern in MS/MS analysis can provide further
structural information, with a characteristic fragment ion at m/z 102 corresponding to the
homoserine lactone moiety.[6][7]

Biological Activity and Signaling Pathway

N-[(Z)-Hexadec-9-enoyllhomoserine lactone is a key signaling molecule in quorum sensing,
a process of cell-to-cell communication that allows bacteria to coordinate gene expression in a
population-density-dependent manner.[2] As a long-chain AHL, it is known to be produced by
bacteria such as Roseovarius tolerans.[1]

Quorum Sensing and the LuxR-lI System

In many Gram-negative bacteria, quorum sensing is mediated by the LuxI/LuxR system.
o Luxl-type synthases are responsible for the production of specific AHL signal molecules.[8]

o LuxR-type transcriptional regulators are intracellular receptors that bind to their cognate
AHLs.[9][10][11]

The general mechanism of LuxR-dependent signaling is as follows:

o AHL Synthesis: At low cell density, the LuxI-type synthase produces a basal level of AHL,
which diffuses out of the cell.

o AHL Accumulation: As the bacterial population grows, the extracellular concentration of the
AHL increases.
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» Receptor Binding: Once a threshold concentration is reached, the AHL diffuses back into the
cells and binds to the LuxR-type receptor protein in the cytoplasm.

» Conformational Change and Dimerization: This binding induces a conformational change in
the LuxR protein, leading to its dimerization.[12]

» DNA Binding and Gene Regulation: The LuxR-AHL dimer then binds to specific DNA
sequences, known as lux boxes, located in the promoter regions of target genes. This
binding event typically activates the transcription of genes involved in various collective
behaviors.[9][12]

The following diagram illustrates the LuxR-dependent signaling pathway:
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Caption: The LuxR-dependent signaling pathway in Gram-negative bacteria.
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Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of N-[(Z)-
Hexadec-9-enoyllhomoserine lactone.

Synthesis of N-acyl Homoserine Lactones

A general and robust method for the synthesis of N-acyl homoserine lactones involves the
acylation of L-homoserine lactone hydrobromide.[13][14]

Materials:

e (S)-(-)-a-Amino-y-butyrolactone hydrobromide

o Appropriate acid chloride (in this case, (Z)-hexadec-9-enoyl chloride)
e Sodium bicarbonate (NaHCO3s) or another suitable base

e Dichloromethane (CH2Cl2) or other suitable organic solvent

o Water

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
» Standard laboratory glassware and stirring equipment

Procedure:

e Dissolve (S)-(-)-a-Amino-y-butyrolactone hydrobromide in a biphasic mixture of
dichloromethane and aqueous sodium bicarbonate solution.

e Cool the mixture in an ice bath with vigorous stirring.

o Slowly add a solution of (Z)-hexadec-9-enoyl chloride in dichloromethane dropwise to the
reaction mixture.

» Allow the reaction to warm to room temperature and stir for several hours until completion
(monitor by TLC).
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o Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated
sodium bicarbonate solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel using an appropriate
solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-[(Z)-
Hexadec-9-enoyllhomoserine lactone.

The following diagram outlines the general workflow for AHL synthesis:

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/product/b584307?utm_src=pdf-body
https://www.benchchem.com/product/b584307?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Aqueous Workup
(Acid/Base Washes)

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-acyl homoserine lactones.

Extraction of AHLs from Bacterial Cultures

A common method for extracting AHLs from bacterial culture supernatants is liquid-liquid
extraction with an organic solvent.[9]

Materials:
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o Bacterial culture supernatant

o Ethyl acetate (acidified with 0.1% formic acid or acetic acid)
e Sodium sulfate (anhydrous)

» Rotary evaporator

» Standard laboratory glassware

Procedure:

o Grow the bacterial strain of interest (e.g., Roseovarius tolerans) in a suitable liquid medium
to the desired cell density.

o Centrifuge the culture to pellet the cells and collect the supernatant.

» Acidify the supernatant to a pH of approximately 3-4 with a suitable acid.

o Extract the supernatant twice with an equal volume of acidified ethyl acetate.
¢ Pool the organic extracts and dry over anhydrous sodium sulfate.

« Filter to remove the drying agent and concentrate the extract to dryness using a rotary
evaporator.

e Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile or
methanol) for analysis.

The following diagram illustrates the workflow for AHL extraction:
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Caption: Workflow for the extraction of AHLs from bacterial cultures.

Quorum Sensing Bioassays

Bacterial reporter strains are commonly used to detect and quantify AHLs. Chromobacterium
violaceum and Agrobacterium tumefaciens are two widely used reporter systems.[1][15][16]

3.3.1. Chromobacterium violaceum CV026 Bioassay (for short- to medium-chain AHLs and
inhibition by long-chain AHLS)

C. violaceum CV026 is a mutant strain that does not produce its own AHL but produces the
purple pigment violacein in response to exogenous short- to medium-chain AHLs. Long-chain
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AHLs can be detected by their ability to inhibit violacein production induced by a short-chain
AHL.[17]

Materials:

C. violaceum CV026

Luria-Bertani (LB) agar plates

Test sample containing N-[(Z)-Hexadec-9-enoyl]lhomoserine lactone

A short-chain AHL inducer (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL)

Sterile paper discs or well-forming tool

Procedure (Inhibition Assay):

Prepare LB agar plates supplemented with a sub-inhibitory concentration of C6-HSL to
induce a background level of violacein production.

e Spread an overnight culture of C. violaceum CV026 onto the surface of the agar plates.

» Place a sterile paper disc impregnated with the test sample (or dispense the sample into a
well made in the agar).

e Incubate the plates at 30°C for 24-48 hours.

e Azone of pigment inhibition (a clear halo) around the disc or well indicates the presence of a
long-chain AHL that antagonizes the C6-HSL-induced violacein production.

3.3.2. Agrobacterium tumefaciens NTL4(pZLR4) Bioassay (for a broad range of AHLS)

This reporter strain contains a traG-lacZ fusion and produces B-galactosidase in response to a
wide range of AHLs.

Materials:

e A. tumefaciens NTL4(pZLR4)
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e AT minimal medium agar plates

o X-Gal (5-bromo-4-chloro-3-indolyl--D-galactopyranoside)
o Test sample

Procedure:

e Spread an overnight culture of A. tumefaciens NTL4(pZLR4) onto AT minimal medium agar
plates containing X-Gal.

e Spot the test sample onto the surface of the agar.
¢ Incubate the plates at 30°C for 24-48 hours.

o Ablue halo around the spot indicates the production of 3-galactosidase and thus the
presence of an AHL.

Quantitative Biological Data

Specific quantitative data on the binding affinity (Kd) of N-[(Z)-Hexadec-9-enoyllhomoserine
lactone to its cognate LuxR receptor and its effective concentration (ECso) or inhibitory
concentration (ICso) for various biological processes are not extensively reported in the
literature. Such data are typically determined through specialized binding assays (e.g.,
isothermal titration calorimetry, surface plasmon resonance) and dose-response bioassays,
respectively. For LuxR-type receptors in general, the dissociation constants (Kd) for their
cognate AHLs are typically in the nanomolar to low micromolar range.[10]

Conclusion

N-[(Z)-Hexadec-9-enoyllhomoserine lactone is an important long-chain AHL involved in
bacterial quorum sensing. Understanding its chemical properties, biological activity, and the
signaling pathways it modulates is crucial for the development of novel anti-infective therapies
that target bacterial communication. This technical guide provides a foundational understanding
of this molecule and outlines key experimental approaches for its study. Further research is
needed to fully characterize its physicochemical properties and to quantify its biological activity
in various bacterial systems.

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b584307?utm_src=pdf-body
https://www.benchchem.com/product/b584307?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC94888/
https://www.benchchem.com/product/b584307?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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z-hexadec-9-enoyl-homoserine-lactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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